1-ethyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-1H-pyrazole-5-carboxamide
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Overview
Description
1-ETHYL-4-{[(E,2E)-3-PHENYL-2-PROPENYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .
Preparation Methods
The synthesis of pyrazole derivatives, including 1-ETHYL-4-{[(E,2E)-3-PHENYL-2-PROPENYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE, typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the use of a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Industrial production methods often employ transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and selectivity .
Chemical Reactions Analysis
1-ETHYL-4-{[(E,2E)-3-PHENYL-2-PROPENYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bromine for oxidation and hydrazine for condensation reactions . Major products formed from these reactions include 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, it has been studied for its potential as an antimicrobial, antifungal, anti-inflammatory, and anticancer agent . In the industry, it is used in the development of fungicides and other agrochemicals .
Mechanism of Action
The mechanism of action of 1-ETHYL-4-{[(E,2E)-3-PHENYL-2-PROPENYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
1-ETHYL-4-{[(E,2E)-3-PHENYL-2-PROPENYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives, such as 3-methyl-1-phenyl-1H-pyrazol-5-ol and 3(5)-aminopyrazoles . These compounds share similar structural features but differ in their substituents, which can affect their biological activities and applications .
Properties
Molecular Formula |
C15H16N4O |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-ethyl-4-[[(E)-3-phenylprop-2-enylidene]amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-2-19-14(15(16)20)13(11-18-19)17-10-6-9-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H2,16,20)/b9-6+,17-10? |
InChI Key |
IEECGEQTGINNGF-HHRCYLICSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)N=C/C=C/C2=CC=CC=C2)C(=O)N |
Canonical SMILES |
CCN1C(=C(C=N1)N=CC=CC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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